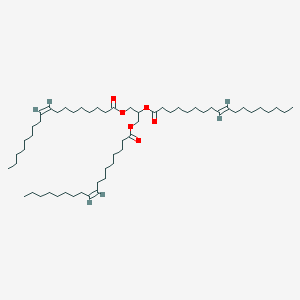
(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester
Overview
Description
1,3-Dioleoyl-2-Elaidoyl Glycerol is a triacylglycerol compound that contains oleic acid at the sn-1 and sn-3 positions and elaidic acid at the sn-2 position . This compound is of significant interest in the study of the effects of unsaturation and sn-2 substitution on the polymorphic behavior of triacylglycerols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioleoyl-2-Elaidoyl Glycerol typically involves the esterification of glycerol with oleic acid and elaidic acid. The process can be carried out using chemical or enzymatic methods. One common approach is the chemoenzymatic synthesis, which involves the following steps :
Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.
Esterification: The vinyl oleate is then reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.
Final Esterification: The purified 1,3-diolein is chemically reacted with elaidic acid to produce 1,3-Dioleoyl-2-Elaidoyl Glycerol.
Industrial Production Methods
Industrial production of 1,3-Dioleoyl-2-Elaidoyl Glycerol may involve large-scale esterification processes using similar chemical or enzymatic methods. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1,3-Dioleoyl-2-Elaidoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated oleic and elaidic acid moieties.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can participate in transesterification reactions with other fatty acids or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), hydrolyzing agents (e.g., water and acids), and transesterification catalysts (e.g., lipases) .
Scientific Research Applications
1,3-Dioleoyl-2-Elaidoyl Glycerol has several scientific research applications, including:
Biology: Investigated for its role in lipid metabolism and its effects on cellular functions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid-related disorders.
Mechanism of Action
The mechanism of action of 1,3-Dioleoyl-2-Elaidoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can influence the polymorphic behavior of triacylglycerols, affecting their physical properties and biological functions. It may also interact with specific enzymes and receptors involved in lipid metabolism, thereby modulating cellular processes .
Comparison with Similar Compounds
1,3-Dioleoyl-2-Elaidoyl Glycerol can be compared with other similar triacylglycerol compounds, such as:
Properties
IUPAC Name |
[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-MCUNLBMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



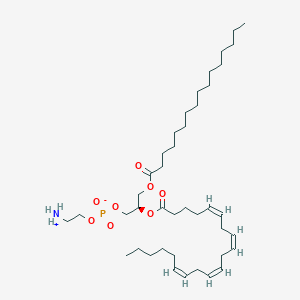
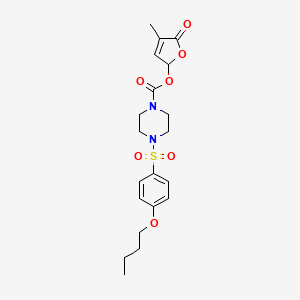
![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
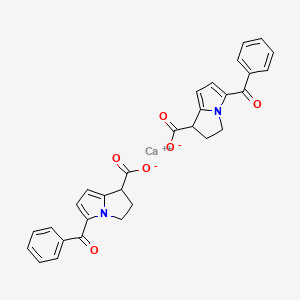
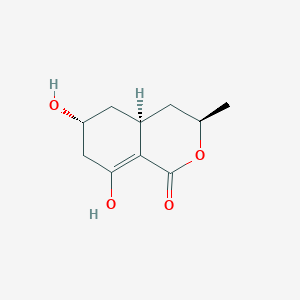

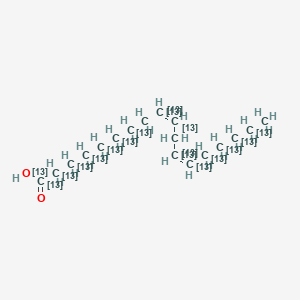
![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
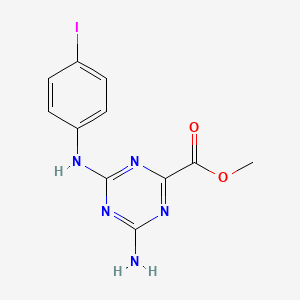
![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)
